molecular formula C7H7N5O2 B1148695 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1337881-83-0

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1148695
CAS RN: 1337881-83-0
M. Wt: 193.166
InChI Key: RJNYOGGIYJLHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4-diamino-pyrrolo[2,3-d]pyrimidines involves detailed chemical routes that lead to the formation of these compounds. For instance, the synthesis process can involve the conversion of key intermediates through specific reactions such as reductive amination, nucleophilic displacement, or condensation reactions with other chemical entities to introduce various substituents on the pyrrolo[2,3-d]pyrimidine core. These synthesis methods highlight the versatility and adaptability of the pyrrolo[2,3-d]pyrimidine framework in generating compounds with potential biological activities (Rosowsky et al., 2003).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The pyranopyrimidine core, closely related to 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, is crucial in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies highlight the synthesis of substituted pyrano[2,3-d]pyrimidine derivatives using diversified hybrid catalysts, emphasizing the importance of these compounds in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).

Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives, such as this compound, have been identified as significant due to their wide range of biological and medicinal applications. These compounds are recognized for their capacity to form coordination and hydrogen bonds, making them suitable for use as sensing probes and in other biological roles. The review of literature from 2005 to 2020 on pyrimidine-based optical sensors underscores the biological significance of these compounds (Jindal & Kaur, 2021).

Anti-inflammatory Activities and Structure–Activity Relationships

Research on pyrimidine derivatives, including structures akin to this compound, has identified their potent anti-inflammatory effects. These effects are attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The study also provides insights into the structure–activity relationships (SARs) of these compounds, guiding the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities (Rashid et al., 2021).

Applications in Drug Synthesis

The study of the isotopic abundance of 13C, 2H, or 15N in biofield energy-treated aminopyridine derivatives, including compounds similar to this compound, revealed significant alterations in isotopic abundance ratios. This suggests potential applications of these derivatives in the field of medicinal chemistry, particularly in the synthesis of drugs where isotopic labeling is relevant (Trivedi et al., 2015).

Future Directions

Pyrrolopyrimidines, including “2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid”, have potential utility in the treatment of diseases such as Parkinson’s disease . Future research could focus on optimizing these compounds for increased potency and selectivity, as well as investigating their utility in the treatment of other diseases .

properties

IUPAC Name

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H5,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNYOGGIYJLHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC(=C21)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.